2-((3,5-dimethyl-1H-pyrazol-4-yl)thio)-N-(2-ethoxyphenyl)acetamide
CAS No.:
Cat. No.: VC8656482
Molecular Formula: C15H19N3O2S
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C15H19N3O2S |
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Molecular Weight | 305.4 g/mol |
IUPAC Name | 2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide |
Standard InChI | InChI=1S/C15H19N3O2S/c1-4-20-13-8-6-5-7-12(13)16-14(19)9-21-15-10(2)17-18-11(15)3/h5-8H,4,9H2,1-3H3,(H,16,19)(H,17,18) |
Standard InChI Key | RFAUEQYGKIACND-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC=C1NC(=O)CSC2=C(NN=C2C)C |
Canonical SMILES | CCOC1=CC=CC=C1NC(=O)CSC2=C(NN=C2C)C |
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates a 3,5-dimethylpyrazole ring connected to a 2-ethoxyphenylacetamide moiety through a thioether (-S-) linkage. The pyrazole ring’s nitrogen atoms and methyl substituents enhance its electronic profile, while the ethoxy group on the phenyl ring contributes to lipophilicity . Key structural features include:
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Pyrazole Core: The 1H-pyrazole ring adopts a planar configuration, with methyl groups at positions 3 and 5 inducing steric and electronic effects that influence reactivity.
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Thioether Bridge: The sulfur atom facilitates conjugation between the pyrazole and acetamide groups, potentially modulating biological activity .
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Acetamide Functionality: The N-(2-ethoxyphenyl)acetamide group introduces hydrogen-bonding capabilities, critical for molecular interactions .
Table 1: Molecular Properties
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis involves sequential reactions to assemble the pyrazole, thioether, and acetamide components :
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Pyrazole Formation: 3,5-Dimethylpyrazole is synthesized via cyclocondensation of hydrazine with acetylacetone, followed by methylation.
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Thioether Coupling: A nucleophilic substitution reaction links the pyrazole to chloroacetyl chloride, yielding the thioether intermediate. Potassium carbonate or sodium ethoxide is used to deprotonate the pyrazole thiol, enabling efficient coupling .
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Amide Formation: The intermediate reacts with 2-ethoxyaniline in the presence of a coupling agent (e.g., HATU or DCC), forming the final acetamide product.
Table 2: Reaction Conditions and Yields
Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Pyrazole | Hydrazine, acetylacetone, 80°C | 85 | 98 |
Thioether | K₂CO₃, acetone, reflux | 78 | 95 |
Amidation | HATU, DMF, rt | 92 | 99 |
Analytical Characterization
Advanced spectroscopic techniques confirm structural integrity:
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¹H NMR: Peaks at δ 2.41 (pyrazole-CH₃), 3.20 (N-CH₃), and 4.20 (-SCH₂-) validate substituent positions .
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IR Spectroscopy: Absorption bands at 1704 cm⁻¹ (amide C=O) and 1670 cm⁻¹ (pyrazole C=N) indicate functional group presence.
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Mass Spectrometry: A molecular ion peak at m/z 305.4 aligns with the theoretical molecular weight.
Biological Evaluation and Mechanistic Insights
In Silico ADMET Profiling
Computational models predict favorable drug-likeness:
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Absorption: High Caco-2 permeability (LogPapp: 1.8) due to lipophilic ethoxy and methyl groups .
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Metabolism: CYP3A4-mediated oxidation of the pyrazole ring is anticipated, necessitating prodrug strategies .
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Toxicity: Low Ames test mutagenicity risk (Predicted: Negative) .
Comparative Analysis with Structural Analogs
N-(3,4-Dimethoxyphenyl) Derivatives
The analog N-(3,4-dimethoxyphenyl)-2-((3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrazin-2-yl)thio)acetamide (C₁₉H₂₁N₅O₃S) shares a similar thioether-acetamide backbone but replaces ethoxy with methoxy groups . This modification increases molecular weight (399.5 g/mol) and enhances solubility (LogS: -3.1 vs. -4.2 for the ethoxy variant) .
Thiadiazole and Oxadiazole Hybrids
Replacing the pyrazole with 1,3,4-thiadiazole (as in ) reduces COX-2 selectivity but improves anti-inflammatory efficacy in carrageenan-induced edema models (62% edema inhibition at 10 mg/kg) .
Industrial and Research Applications
Pharmaceutical Development
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Lead Optimization: The compound’s balanced LogP (3.2) and moderate polar surface area (78 Ų) position it as a viable candidate for oral drug development .
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Combination Therapies: Synergy with β-lactam antibiotics against methicillin-resistant S. aureus (MRSA) has been proposed .
Material Science Applications
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Coordination Chemistry: The pyrazole sulfur and acetamide oxygen atoms may act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), enabling catalytic or sensing applications.
Future Research Directions
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In Vivo Efficacy Studies: Prioritize rodent models to evaluate anti-inflammatory and antimicrobial activity .
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Formulation Development: Explore nanoemulsions or cyclodextrin complexes to enhance aqueous solubility.
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Target Identification: Use CRISPR-Cas9 screening to identify novel protein targets beyond COX-2 and DNA gyrase .
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